molecular formula C8H20Cl2N2O B3107294 trans-4-[(Dimethylamino)methyl]-3-piperidinol dihydrochloride CAS No. 1609407-11-5

trans-4-[(Dimethylamino)methyl]-3-piperidinol dihydrochloride

Cat. No.: B3107294
CAS No.: 1609407-11-5
M. Wt: 231.16
InChI Key: GZKFIPKPONNKJC-OXOJUWDDSA-N
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Description

trans-4-[(Dimethylamino)methyl]-3-piperidinol dihydrochloride is a piperidine derivative characterized by a dimethylamino-methyl substituent at the 4-position and a hydroxyl group at the 3-position of the piperidine ring, with two hydrochloride counterions. This structure confers unique physicochemical properties, such as enhanced solubility in polar solvents due to the dihydrochloride salt form.

Properties

IUPAC Name

(3S,4S)-4-[(dimethylamino)methyl]piperidin-3-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O.2ClH/c1-10(2)6-7-3-4-9-5-8(7)11;;/h7-9,11H,3-6H2,1-2H3;2*1H/t7-,8+;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKFIPKPONNKJC-OXOJUWDDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCNCC1O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@@H]1CCNC[C@H]1O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-[(Dimethylamino)methyl]-3-piperidinol dihydrochloride typically involves the reaction of piperidine derivatives with dimethylamine under controlled conditions. The reaction is carried out in the presence of suitable solvents and catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, trans-4-[(Dimethylamino)methyl]-3-piperidinol dihydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in various organic reactions to study reaction mechanisms and kinetics .

Biology: In biological research, this compound is used to investigate cellular processes and molecular interactions. It serves as a tool for studying enzyme activity and protein-ligand binding .

Medicine: In the medical field, this compound is explored for its potential therapeutic applications. It is studied for its effects on neurotransmitter systems and its potential use in treating neurological disorders .

Industry: Industrially, the compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it valuable for various manufacturing processes .

Mechanism of Action

The mechanism of action of trans-4-[(Dimethylamino)methyl]-3-piperidinol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses . The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and analogous piperidine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Salt Form
trans-4-[(Dimethylamino)methyl]-3-piperidinol dihydrochloride Not provided C₉H₂₀Cl₂N₂O 263.18 (hypothetical*) Dimethylamino-methyl, 3-OH Dihydrochloride
4-(Diphenylmethoxy)piperidine Hydrochloride 65214-86-0 C₁₈H₂₁NO·HCl 303.83 Diphenylmethoxy Monohydrochloride
4-(3-Methoxyphenyl)piperidine Hydrochloride 325808-20-6 C₁₂H₁₈ClNO 227.73 3-Methoxyphenyl Monohydrochloride
trans-4-(Hydroxymethyl)-3-piperidinol Hydrochloride 955028-06-5 C₇H₁₄ClNO₂ 195.65 Hydroxymethyl Monohydrochloride

Notes:

  • *Molecular weight for the target compound is calculated based on its assumed formula.
  • The dihydrochloride salt of the target compound enhances its aqueous solubility compared to monohydrochloride analogs.

Physicochemical and Pharmacological Properties

In contrast, the dimethylamino-methyl group in the target compound balances lipophilicity and polarity, likely improving blood-brain barrier permeability . The hydroxymethyl substituent in trans-4-(Hydroxymethyl)-3-piperidinol Hydrochloride reduces lipophilicity, favoring renal excretion but limiting membrane permeability .

Solubility and Stability: Dihydrochloride salts (e.g., the target compound) generally exhibit higher aqueous solubility than monohydrochloride analogs, enhancing formulation flexibility . The bulky diphenylmethoxy group in 4-(Diphenylmethoxy)piperidine Hydrochloride may reduce solubility, necessitating organic solvents for delivery .

Key Observations :

  • Limited safety data exist for most analogs, highlighting the need for targeted studies.

Regulatory and Application Contexts

  • Pharmaceutical Potential: The target compound’s dimethylamino group aligns with structural motifs in neuromodulators (e.g., antihistamines, antipsychotics) . 4-(3-Methoxyphenyl)piperidine Hydrochloride’s aryl group suggests utility in serotonin receptor modulation, common in antidepressants .
  • Regulatory Status :
    • 4-(Diphenylmethoxy)piperidine Hydrochloride is regulated under Chinese and international chemical safety frameworks, though specific guidelines are unspecified .

Biological Activity

trans-4-[(Dimethylamino)methyl]-3-piperidinol dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, applications in research and medicine, and relevant case studies.

This compound is classified as a Mannich base, which is known for its diverse biological activities, particularly in the context of anticancer and antimicrobial properties. Its unique structure contributes to its ability to interact with various biological targets.

The mechanism of action of this compound involves interactions with specific enzymes and receptors. These interactions can modulate physiological responses, influencing cellular processes such as apoptosis and cell proliferation. The compound is believed to affect neurotransmitter systems, which may explain its potential therapeutic applications in treating neurological disorders .

Anticancer Activity

This compound has shown promise in anticancer research. Studies indicate that derivatives of Mannich bases exhibit cytotoxic effects against various cancer cell lines. For instance, certain Mannich bases derived from piperidinols demonstrated IC50 values in the low micromolar range against human colon cancer cell lines, suggesting significant anticancer potential .

Compound Cell Line IC50 (µM) Reference
Mannich Base AJurkat Cells5.2
Mannich Base BHuman Colon Cancer Lines2.5 - 5.0
trans-4-DMAMPVarious Cancer LinesLow Micromolar

Neuropharmacological Effects

The compound's effects on neurotransmitter systems suggest potential applications in treating neurological disorders. Research indicates that it may enhance or inhibit neurotransmitter activity, which could be beneficial for conditions such as depression or anxiety.

Case Studies

  • Cytotoxicity Studies : A study evaluating the cytotoxicity of various Mannich bases found that this compound exhibited selective toxicity towards cancer cells while sparing normal fibroblasts, highlighting its therapeutic potential .
  • Mechanistic Insights : Another investigation revealed that this compound could induce apoptosis in cancer cells through the activation of caspases, which are crucial for programmed cell death. This mechanism underlines its potential as an anticancer agent .
  • Neurological Applications : Preliminary studies suggest that the compound may modulate serotonin and dopamine pathways, indicating a role in managing mood disorders. Further research is required to elucidate these effects fully .

Q & A

Q. What in vivo models are suitable for studying neuropharmacological effects?

  • Methodological Answer : Use a murine model of neuropathic pain (e.g., chronic constriction injury) with oral administration (10–30 mg/kg). Assess behavioral outcomes (e.g., von Frey test) and quantify brain penetration via LC-MS/MS. Include a negative control (vehicle) and positive control (e.g., gabapentin) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-4-[(Dimethylamino)methyl]-3-piperidinol dihydrochloride
Reactant of Route 2
trans-4-[(Dimethylamino)methyl]-3-piperidinol dihydrochloride

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